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molecular formula C11H9FO B8388045 2-(4-Fluorophenyl)-2-cyclopenten-1-one

2-(4-Fluorophenyl)-2-cyclopenten-1-one

Cat. No. B8388045
M. Wt: 176.19 g/mol
InChI Key: UAYJICPAZRFGTD-UHFFFAOYSA-N
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Patent
US05840746

Procedure details

A solution of 8 g of 1-(4-fluorophenyl)-5-oxo-2-pentanone in 300 mL of MeOH was treated with 2 g of NaOMe. The mixture was stirred for 2 h and then quenched with 5 mL of HOAc. The solvent was evaporated and the residue purified by flash chromatography, eluting with 3:1 hexane/EtOAc to give 7 g of the title product.
Name
1-(4-fluorophenyl)-5-oxo-2-pentanone
Quantity
8 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](=[O:14])[CH2:10][CH2:11][CH:12]=O)=[CH:4][CH:3]=1.C[O-].[Na+]>CO>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9](=[O:14])[CH2:10][CH2:11][CH:12]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
1-(4-fluorophenyl)-5-oxo-2-pentanone
Quantity
8 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(CCC=O)=O
Name
NaOMe
Quantity
2 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 5 mL of HOAc
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography
WASH
Type
WASH
Details
eluting with 3:1 hexane/EtOAc

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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